GYKI-13380 was developed as part of a series of compounds aimed at understanding and manipulating appetite regulation. The compound falls under the broader category of phenylalkylamines, which are known for their stimulant effects on the central nervous system. This classification highlights its potential utility in treating conditions related to appetite and weight management, as well as broader neurological applications .
The molecular structure of GYKI-13380 can be analyzed using various techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. While specific structural data for GYKI-13380 is not extensively detailed in the available literature, compounds within its class typically exhibit:
The molecular formula and structural characteristics are crucial for understanding how GYKI-13380 interacts with biological systems.
GYKI-13380 may participate in several chemical reactions typical for phenylalkylamines:
These reactions are essential for modifying the compound's properties and enhancing its therapeutic efficacy.
The mechanism of action of GYKI-13380 primarily involves modulation of neurotransmitter systems, particularly those related to appetite regulation:
Research indicates that compounds like GYKI-13380 can impact behavioral responses related to food intake in animal models, suggesting a complex interplay between neurotransmitter systems .
While specific physical and chemical properties of GYKI-13380 are not widely documented, general characteristics expected from similar compounds include:
These properties significantly influence the compound's behavior in biological systems and its potential therapeutic applications.
GYKI-13380 has several notable applications:
The evolution of glutamate receptor antagonists represents a pivotal trajectory in neuropharmacology, beginning with broad-spectrum agents like ketamine (NMDA receptor antagonist) and advancing toward subunit-selective compounds. Early NMDA antagonists revealed fundamental limitations, including psychotomimetic effects and disruption of synaptic plasticity, as evidenced by altered NMDA glutamate receptor antagonist responses in recovering ethanol-dependent patients [1]. The 1990s witnessed the emergence of 2,3-benzodiazepine derivatives, with GYKI 52466 establishing the pharmacological template for selective AMPA receptor blockade. This compound demonstrated selective non-competitive AMPA antagonism (IC₅₀ = 10-20 μM for AMPA-induced responses vs. >450 μM for kainate) without significant NMDA receptor activity [3] [8]. GYKI-13380 emerged as a structural analog designed to enhance specificity and physicochemical properties, positioning it as a critical tool for isolating AMPA receptor-mediated neurophysiological processes.
Contemporary research employs GYKI-13380 within three principal experimental frameworks:
Table 2: Key Research Paradigms for AMPA Receptor Antagonists
Research Paradigm | GYKI-13380 Application | Biological Insight Obtained |
---|---|---|
Ischemia models | Reduction of infarct volume post-MCAO | AMPA-mediated Ca²⁺ permeability as neurotoxic trigger |
Synaptic transmission studies | Dissection of AMPA vs. kainate receptor contributions | Receptor-specific roles in circuit dynamics |
Plasticity experiments | Prevention of AMPA receptor internalization | Phosphorylation-dependent trafficking mechanisms |
Despite its utility, GYKI-13380 research highlights persistent neuropharmacological challenges:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7